![molecular formula C18H20N2O3 B5553416 N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)
N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide
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Description
Synthesis Analysis
The synthesis of N-[2-(Acetylamino)phenyl]-4-isopropoxybenzamide and its derivatives involves multiple steps, including acylation reactions, amide bond formation, and substitution reactions. A notable method involves the coupling of appropriate anilines with acyl chlorides or carboxylic acids in the presence of condensing agents to form the amide linkage, followed by subsequent modifications to introduce the isopropoxy group (Piplani, Sharma, Mehta, & Malik, 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including N-[2-(Acetylamino)phenyl]-4-isopropoxybenzamide, is characterized by the presence of a benzamide core, with various substituents attached to the aromatic ring. The nature and position of these substituents significantly influence the compound's chemical properties and biological activity. Crystallographic studies and molecular modeling can provide insights into the conformational preferences and intermolecular interactions of these compounds (He, Yang, Hou, Teng, & Wang, 2014).
Scientific Research Applications
Design and Pharmacological Evaluation of Derivatives
One study focuses on the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives acting as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds, inspired by trichostatin A, have shown promise in cancer therapy by affecting cell migration and inducing cell cycle arrest or apoptosis through caspase 3/7 activation, suggesting HDAC6/8 as potential targets for molecular therapies (Rodrigues et al., 2016).
Memory Enhancement Studies
Another significant research area involves N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, showing promise in enhancing memory, supported by molecular docking, MM-GBSA, and molecular simulation studies (Piplani et al., 2018).
Biosensor Development
Research has also extended to the development of high-sensitive biosensors, like the novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam. This study showcases the application of these compounds in creating sensitive detection methods for important biological and pharmaceutical analytes (Karimi-Maleh et al., 2014).
Antitumor Activity Exploration
Explorations into the anti-tumor functions of related compounds, like phenoxybenzamine hydrochloride, reveal significant inhibitory effects on glioma cell proliferation, migration, and tumorigenesis, providing insights into potential mechanisms for cancer treatment (Lin et al., 2016).
properties
IUPAC Name |
N-(2-acetamidophenyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-15-10-8-14(9-11-15)18(22)20-17-7-5-4-6-16(17)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEIPMSGKFGCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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